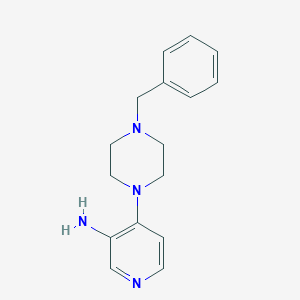
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, is not fully understood. However, it is known that this compound acts as a modulator of certain neurotransmitter receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, including DNA topoisomerase II and histone deacetylase.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has a range of biochemical and physiological effects. This compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which can affect mood and behavior. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been shown to inhibit the growth of certain cancer cells in vitro, suggesting potential anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has several advantages for lab experiments. This compound is readily available and can be synthesized using a variety of methods. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has a range of biochemical and physiological effects, making it a useful tool for studying the activity of certain neurotransmitter receptors in the brain and the growth of cancer cells in vitro. However, there are also limitations to using piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, in lab experiments. This compound has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Direcciones Futuras
There are several future directions for research on piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of certain neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, and its potential anticancer properties. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo, in order to fully evaluate its potential as a therapeutic agent.
Métodos De Síntesis
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, can be synthesized using a variety of methods. One common method involves the reaction of 3-amino-4-pyridinecarboxylic acid with benzyl bromide in the presence of a base catalyst such as potassium carbonate. The resulting product is then treated with piperazine to yield piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-. Other synthetic methods include the reaction of 3-amino-4-pyridinecarboxylic acid with benzyl chloride or the reaction of 3-amino-4-pyridinecarboxylic acid with benzylamine.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including its ability to modulate the activity of certain neurotransmitter receptors in the brain. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been shown to have potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cells in vitro.
Propiedades
Número CAS |
14549-60-1 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl- |
Fórmula molecular |
C16H20N4 |
Peso molecular |
268.36 g/mol |
Nombre IUPAC |
4-(4-benzylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C16H20N4/c17-15-12-18-7-6-16(15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,17H2 |
Clave InChI |
OENKIFHZQWWYBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC=C3)N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC=C3)N |
Otros números CAS |
14549-60-1 |
Sinónimos |
4-(4-Benzyl-1-piperazinyl)-3-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



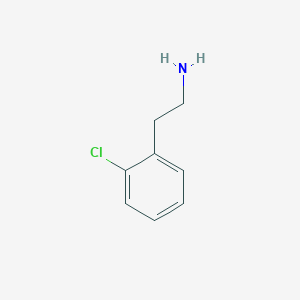
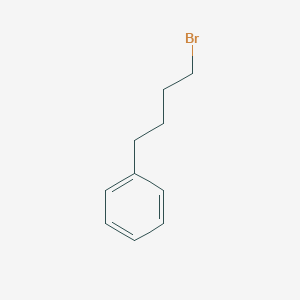
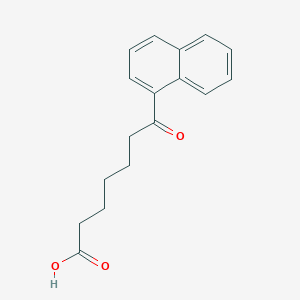
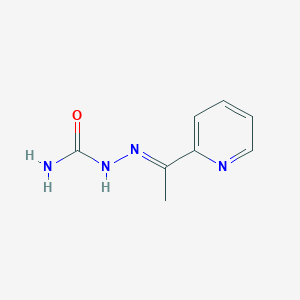
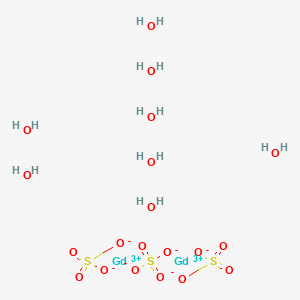
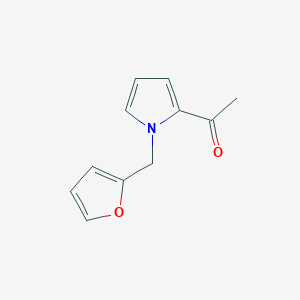

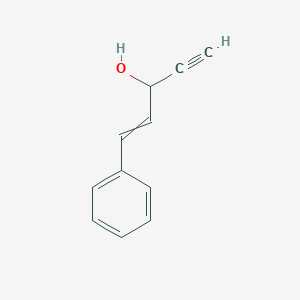
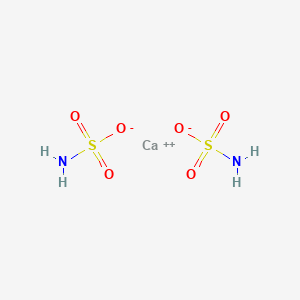

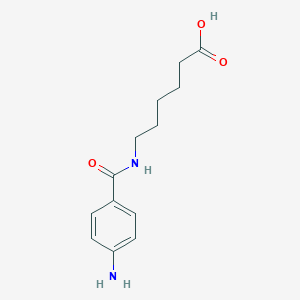
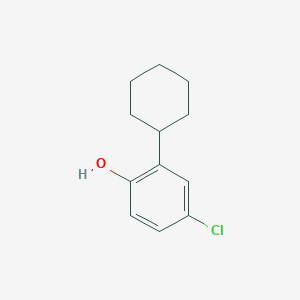
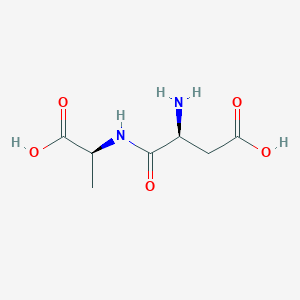
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)